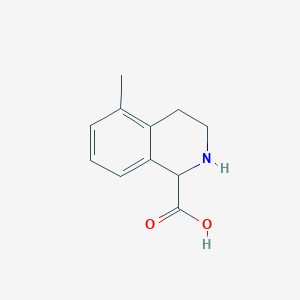

5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

概要

説明

5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. These compounds are found in various natural products and have been synthesized for their potential therapeutic applications . The structure of this compound includes a tetrahydroisoquinoline core with a carboxylic acid group and a methyl substitution at the 5th position, making it a unique molecule with specific chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core . Another method includes the Petasis reaction followed by cyclization . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound in its pure form.

化学反応の分析

Esterification Reactions

The carboxylic acid group at the 1-position undergoes esterification with alcohols under standard acid-catalyzed conditions. This reaction is critical for modifying solubility or introducing protective groups for further synthetic manipulations.

Example Reaction:

Key Conditions:

-

Catalysts: Concentrated sulfuric acid or p-toluenesulfonic acid.

-

Solvents: Refluxing ethanol or methanol.

Nucleophilic Substitution

The compound participates in nucleophilic substitution at the carboxylic acid group or adjacent positions. For instance, the 1-carboxylic acid can be replaced by amines or thiols under activating conditions.

Example Reaction with Amines:

Key Conditions:

-

Activating agents: Dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI).

-

Solvents: Dichloromethane or tetrahydrofuran (THF).

Lithiation and Intramolecular Cyclization

The tetrahydroisoquinoline core undergoes regioselective lithiation at the C4 position using strong bases like LiDA-KOR (lithium diisopropylamide–potassium tert-butoxide), enabling intramolecular cyclization to form tricyclic derivatives .

Experimental Data Table:

| Reactant | Base | Product | Yield (%) | Diastereoselectivity (d.r.) |

|---|---|---|---|---|

| N-Methyl-THIQ | LiDA-KOR | trans-Pyrrolidino-THIQ | 66–83 | 3:1 |

| BF₃-complexed THIQ | LiTMP | cis-Azetidino-THIQ | 25–47 | 1:1 |

Mechanistic Insight:

-

C4 lithiation favors trans-pyrrolidino products under kinetic control .

-

BF₃ complexation shifts reactivity to C1, yielding cis-azetidino derivatives .

Oxidation of the Tetrahydroisoquinoline Core

The tetrahydro ring can be oxidized to dihydro- or fully aromatic isoquinoline derivatives using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

Example:

Reduction of Functional Groups

The carboxylic acid group can be reduced to a primary alcohol using borane-THF or lithium aluminum hydride (LiAlH4) .

Coordination Chemistry

The compound forms coordination complexes with transition metals (e.g., Cu²⁺, Co³⁺), leveraging its nitrogen and oxygen donor sites. These complexes have been tested in asymmetric catalysis, though enantioselectivity remains moderate .

Key Findings:

-

Co³⁺ complexes exist as rotameric mixtures in solution, complicating catalytic efficiency .

-

Enantiomeric excess (ee) in Michael additions: ≤7.2% under optimized conditions .

Pictet-Spengler Reaction

A key route for constructing the tetrahydroisoquinoline scaffold involves condensation of phenylethylamines with aldehydes .

Example Synthesis:

Petasis/Pomeranz–Fritsch–Bobbitt Approach

This method combines boronic acid chemistry and cyclization to achieve diastereoselective synthesis (d.r. 3:1) .

Stability and Reactivity

-

pH Sensitivity: The carboxylic acid group deprotonates at physiological pH, enhancing water solubility.

-

Thermal Stability: Decomposition occurs above 200°C, necessitating low-temperature storage.

科学的研究の応用

Chemistry

MTHIQ serves as a building block in organic synthesis. It is utilized in the development of complex organic molecules and natural product analogs. The compound can undergo various reactions such as oxidation, reduction, and substitution to yield different derivatives.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts MTHIQ to isoquinoline derivatives. |

| Reduction | Forms decahydroisoquinoline derivatives. |

| Substitution | Produces N-alkylated derivatives. |

Biology

In biological research, MTHIQ has been studied for its neuroprotective effects and its role in neurotransmitter modulation. It has shown promise in:

- Inhibiting Monoamine Oxidase (MAO): MTHIQ exhibits potent inhibitory activity against MAO-A and MAO-B enzymes, which are crucial for neurotransmitter metabolism. Studies report IC50 values in the micromolar range, indicating potential applications in treating mood disorders.

Medicine

MTHIQ is investigated for its therapeutic potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Key findings include:

- Neuroprotection: In vitro studies demonstrated that MTHIQ protects neuroblastoma cells from oxidative stress.

- Pharmacokinetics: Animal studies indicate favorable absorption and distribution characteristics, with good brain penetration critical for CNS effects.

Industrial Applications

In industry, MTHIQ is used as an intermediate in pharmaceutical manufacturing and the development of new materials. Its ability to act as a precursor for various drugs enhances its industrial relevance.

Case Studies

Several experimental studies have highlighted the biological activity of MTHIQ:

- Neuroprotective Studies: Research showed that MTHIQ significantly reduced cell death in SH-SY5Y neuroblastoma cells subjected to oxidative damage.

- Monoamine Oxidase Inhibition: Quantitative assays confirmed MTHIQ's inhibitory effects on MAO enzymes, suggesting its potential utility in pharmacological applications targeting mood disorders.

- Pharmacokinetics: Studies demonstrated that MTHIQ possesses favorable pharmacokinetic properties that support its development as a therapeutic agent.

作用機序

The mechanism of action of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes such as monoamine oxidase (MAO) and interact with dopamine receptors, affecting neurotransmitter levels in the brain . The compound’s ability to modulate these pathways makes it a potential candidate for the treatment of neurological disorders .

類似化合物との比較

Similar Compounds

Similar compounds include:

1,2,3,4-Tetrahydroisoquinoline: The parent compound with a similar core structure.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with neuroprotective properties.

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A constrained analog of phenylalanine with applications in peptide-based drugs.

Uniqueness

5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5th position and carboxylic acid functionality contribute to its reactivity and potential therapeutic applications .

生物活性

5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (MTHIQ) is a synthetic compound belonging to the tetrahydroisoquinoline class, recognized for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on various research findings.

MTHIQ interacts with several enzymes and proteins, influencing their activity and function. Notably, it has been shown to inhibit monoamine oxidase (MAO), an enzyme critical for the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may have implications for treating neurodegenerative diseases and mood disorders.

Cellular Effects

The compound's effects on cellular processes are significant. MTHIQ modulates cell signaling pathways and gene expression, impacting cell growth and differentiation. For instance, studies have demonstrated that it can alter ATP levels through mitochondrial inhibition and induce DNA damage via free radical formation . Additionally, MTHIQ has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Cytotoxicity of MTHIQ Derivatives

| Compound Name | Cell Line Tested | CC50 (µM) | Notes |

|---|---|---|---|

| MTHIQ | PC12 | 25 | Significant cytotoxicity observed |

| TD13 | OSCC | 5.3 | High tumor specificity |

| TQ9 | OSCC | 12.5 | Notable activity against oral squamous cell carcinoma |

The molecular mechanisms underlying the biological activity of MTHIQ involve its binding to specific biomolecules. By interacting with MAO and dopamine receptors, MTHIQ influences neurotransmitter dynamics in the central nervous system. The compound's structure allows it to act as a competitive inhibitor at the active site of MAO. Furthermore, research indicates that MTHIQ derivatives with bulky substituents exhibit enhanced cytotoxicity against cancer cells by disrupting cellular proliferation pathways .

Therapeutic Applications

MTHIQ has potential therapeutic applications in various fields:

- Neuropharmacology : Due to its MAO-inhibiting properties, MTHIQ may be explored for treating depression and neurodegenerative diseases like Parkinson's.

- Oncology : Its cytotoxic effects against cancer cell lines suggest possible applications in cancer therapy.

- Anti-inflammatory : Preliminary studies indicate that MTHIQ may possess anti-inflammatory properties, warranting further investigation in inflammatory disease contexts.

Case Studies

- Neuroprotective Effects : A study demonstrated that MTHIQ could protect neuronal cells from oxidative stress-induced apoptosis by modulating antioxidant enzyme activity .

- Cancer Research : In vitro tests showed that derivatives of MTHIQ significantly inhibited the growth of human oral squamous cell carcinoma (OSCC), with specific compounds demonstrating tumor-specific cytotoxicity .

特性

IUPAC Name |

5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-3-2-4-9-8(7)5-6-12-10(9)11(13)14/h2-4,10,12H,5-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJVZQAVNSNXPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCNC(C2=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。